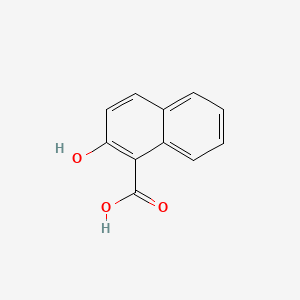
2-Hydroxy-1-naphthoic acid
Cat. No. B7761390
M. Wt: 188.18 g/mol
InChI Key: UPHOPMSGKZNELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06320068B1
Procedure details


Dicyclohexyicarbodiimide (1.20 Kg, 5.8 mol, 1.1 eq) was added portionwise over 4.5 hours to a cooled, mechanically-stirred slurry of 2-hydroxy-1-naphthoic acid (1.00 Kg, 5.3 mol) in methanol (3 L) under nitrogen. The internal temperature was maintained between 10 and 15° C. during the addition. Once the addition was complete, the mixture was allowed to warm to ambient temperature and stirred for 16 hours. The methanol was removed under reduced pressure and the residue taken up in ethyl acetate (5 L) and heated with stirring to 64° C. (internal temperature) and then allowed to cool once again to ambient temperature. The mixture was filtered, and the solid washed with ethyl acetate (0.7 L). The ethyl acetate solutions were combined and concentrated under reduced pressure. The residue (2.5 Kg) was recrystallised from ethanol-water (9:1, 3.3 L) and dried under vacuum at ambient temperature. Yield 0.92 Kg, 85%



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1(N=C=NC2CCCCC2)CCCCC1.[OH:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]=1[C:27]([OH:29])=[O:28]>CO>[OH:16][C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]=1[C:27]([O:29][CH3:1])=[O:28]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The internal temperature was maintained between 10 and 15° C. during the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was removed under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring to 64° C. (internal temperature)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool once again to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid washed with ethyl acetate (0.7 L)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue (2.5 Kg) was recrystallised from ethanol-water (9:1, 3.3 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at ambient temperature
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
